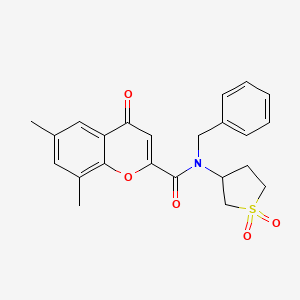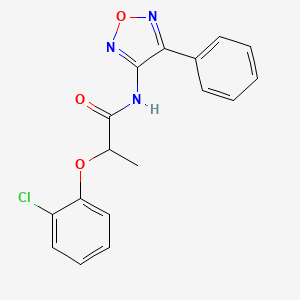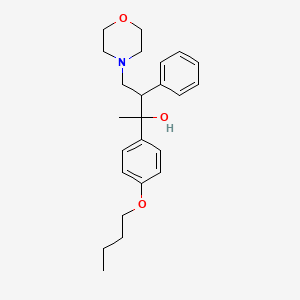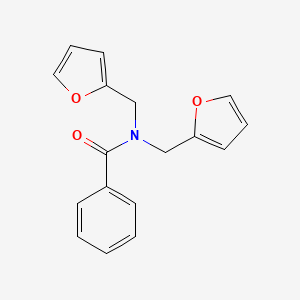
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound likely has interesting pharmacological properties due to its complex structure.
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: is a mouthful, but let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. organic chemists would likely explore various strategies to assemble the chromene core, introduce the carboxamide, and attach the N-benzyl group.
- Industrial production methods would involve scalability, cost-effectiveness, and safety considerations.
Chemical Reactions Analysis
- Reactions this compound might undergo include:
Oxidation: Oxidation of the sulfur atom in the thiophene ring.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution at the benzyl or carboxamide nitrogen.
- Common reagents and conditions would depend on the specific reactions.
- Major products could include derivatives with modified substituents or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Investigating its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial activity).
Biological Studies: Assessing its effects on cellular processes or receptors.
Materials Science: Exploring its use in materials with unique properties.
Industry: Perhaps as a precursor for other compounds.
Mechanism of Action
- Without specific data, we can only speculate:
- It might interact with enzymes, receptors, or other biomolecules.
- Its chromene core could play a role in modulating biological pathways.
Comparison with Similar Compounds
- Unfortunately, I don’t have a list of similar compounds at the moment. researchers would compare it to structurally related molecules to understand its uniqueness.
Properties
Molecular Formula |
C23H23NO5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H23NO5S/c1-15-10-16(2)22-19(11-15)20(25)12-21(29-22)23(26)24(13-17-6-4-3-5-7-17)18-8-9-30(27,28)14-18/h3-7,10-12,18H,8-9,13-14H2,1-2H3 |
InChI Key |
DREFQHSVTNTKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11397366.png)
![5-butyl-4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397372.png)
![3-(4-ethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11397379.png)

![3-tert-butyl-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11397399.png)

![2-(3-methoxyphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11397416.png)
![2-Methoxy-1-[2-(2-oxolan-2-ylbenzimidazolyl)ethoxy]benzene](/img/structure/B11397421.png)
![5-chloro-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11397438.png)
![N'-{4-[(4-chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B11397450.png)
![methyl 4-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11397455.png)



